![molecular formula C27H35N3O5S2 B3020305 (Z)-ethyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1005993-51-0](/img/structure/B3020305.png)
(Z)-ethyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound "(Z)-ethyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate" is a complex molecule that appears to be related to a class of compounds that include thiadiazole rings. These compounds are often of interest in the field of medicinal chemistry due to their potential biological activities. The presence of the (Z)-configuration indicates that the molecule has a specific geometric isomerism, which can be crucial for its biological function.
Synthesis Analysis
Although the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized using related methods. For instance, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, suggesting that the synthesis of related compounds might involve multistep synthetic routes that include the formation of imino linkages and the introduction of various functional groups such as sulfamoyl and acetate esters .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the stereochemical structure of a similar compound was unambiguously determined by this method . This implies that the molecular structure of the compound could also be analyzed using X-ray crystallography to confirm its stereochemistry and geometric configuration.
Chemical Reactions Analysis
The compound likely participates in chemical reactions typical of its functional groups. The imino group, for instance, can undergo tautomerism, as seen in the crystal structure of a related compound, where an imine tautomer was identified instead of an amine tautomer . This tautomerism can be distinguished using computational methods like dispersion-corrected density functional theory (DFT-D) calculations and confirmed by spectroscopic methods such as 13C solid-state NMR .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not provided, we can infer that it may exhibit properties similar to those of related thiadiazole derivatives. These properties can include solubility in various solvents, melting points, and specific optical rotations, which are influenced by the compound's stereochemistry and the presence of different substituents on the thiadiazole ring. The compound's reactivity can also be influenced by these factors, as well as its potential biological activity.
properties
IUPAC Name |
ethyl 2-[2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O5S2/c1-7-35-25(31)17-30-23-13-8-20(6)14-24(23)36-27(30)28-26(32)21-9-11-22(12-10-21)37(33,34)29(15-18(2)3)16-19(4)5/h8-14,18-19H,7,15-17H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKUCQBQILVHLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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